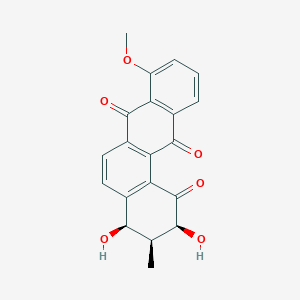

Rubiginone D2

Overview

Description

Rubiginone D2 is a polyketide antibiotic derived from the bacterium Streptomyces sp. It exhibits significant antimicrobial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Additionally, this compound has demonstrated antitumor efficacy, inhibiting the proliferation of several cancer cell lines such as HM02, Kato III, HepG2, and MCF7 .

Mechanism of Action

Target of Action

Rubiginone D2 is a polyketide that has been found in Streptomyces . It exhibits antimicrobial activities against Bacillus subtilis , Staphylococcus aureus , and Escherichia coli . It also exhibits antitumor efficacy, inhibiting the proliferation of cancer cells HM02, Kato III, HEPG2, and MCF7 .

Mode of Action

It is known to inhibit the growth of certain bacteria and tumor cell lines . The compound interacts with its targets, leading to changes that inhibit their growth and proliferation .

Biochemical Pathways

This compound is an angucycline, an angular tetracyclic benz[a]anthracene core containing a highly oxygenated A ring . The biosynthesis of their benz[a]anthracene core is performed by folding a hypothetical decaketide precursor which is built up by a polyketide synthase of the iterative type II from acetate/malonate units . The structural modification of the benz[a]anthracene backbone by post-polyketide working enzymes leads to structures which differ in their substitution pattern or their grade of aromaticity .

Result of Action

This compound exhibits antimicrobial activities against certain bacteria and has antitumor efficacy. It inhibits the proliferation of cancer cells HM02, Kato III, HEPG2, and MCF7, with GI50s of 0.1, 0.7, <0.1, and 7.5 μM, respectively .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is photosensitive, with its color changing rapidly from yellow to red in the presence of sunlight This suggests that light exposure could potentially affect the stability and efficacy of this compound

Biochemical Analysis

Biochemical Properties

Rubiginone D2 interacts with various biomolecules in its role as an antibiotic and anticancer agent. It inhibits the growth of certain bacteria and cancer cells

Cellular Effects

This compound has significant effects on various types of cells. It exhibits antimicrobial activities against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . In addition, it inhibits the proliferation of cancer cells HM02, Kato III, HepG2, and MCF7

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation

Metabolic Pathways

It is known that this compound is a polyketide, a class of secondary metabolites biosynthesized by the condensation of malonyl-CoA derived extender units in a process similar to fatty acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubiginone D2 is primarily isolated from the cultures of Streptomyces sp. The bacterium is cultivated in shaking flasks using a soybean meal/mannitol medium supplemented with Amberlite® XAD-2 for 72 hours at 28°C. The concentrated methanolic extract of the mycelium is then chromatographed on a silica gel column with a dichloromethane-methanol gradient elution .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces sp. under controlled conditions. The fermentation broth is processed to extract and purify the compound using chromatographic techniques. The photosensitivity of this compound necessitates careful handling and storage to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Rubiginone D2 undergoes various chemical reactions, including oxidation and reduction. The compound’s structure, featuring an angular tetracyclic benz[a]anthracene core, allows for diverse chemical modifications .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Rubiginone D2 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and the structural modifications of angucyclines.

Biology: this compound is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics.

Medicine: The compound’s antitumor properties make it a candidate for cancer research, particularly in studying its effects on various cancer cell lines.

Comparison with Similar Compounds

Rubiginone D2 belongs to the angucycline family of aromatic polyketides. Similar compounds include:

- Rubiginone H

- Rubiginone I

- 4-O-acetyl-rubiginone D2

Uniqueness: this compound is unique due to its specific structural features and potent biological activities. Unlike some other angucyclines, this compound exhibits a high degree of photosensitivity and requires careful handling .

Properties

IUPAC Name |

(2S,3S,4R)-2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-8-16(21)10-6-7-11-14(15(10)20(25)17(8)22)19(24)9-4-3-5-12(26-2)13(9)18(11)23/h3-8,16-17,21-22H,1-2H3/t8-,16+,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWLEGGRHIXAH-KDLNQGCSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2=C(C(=O)[C@H]1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

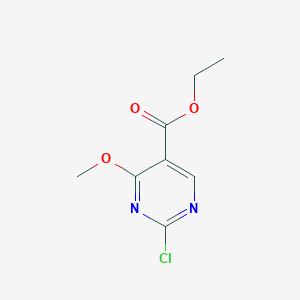

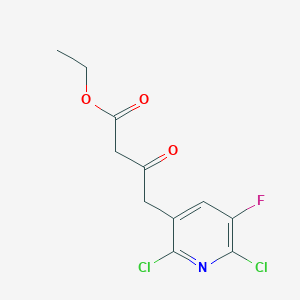

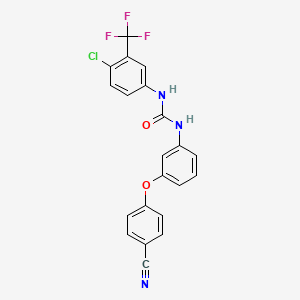

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

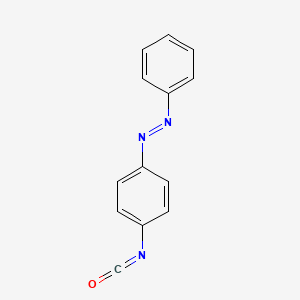

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3025629.png)

![[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol](/img/structure/B3025632.png)

![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)

![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)

![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)